molecular formula C29H24ClN3O5 B2809114 4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid CAS No. 312586-96-2

4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

Cat. No.: B2809114
CAS No.: 312586-96-2
M. Wt: 529.98
InChI Key: RDBAGDTUNPLIMU-UHFFFAOYSA-N
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Description

4-[3-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a pyrazoline-containing quinoline derivative with a 4-oxobutanoic acid side chain. This compound is structurally characterized by:

  • A 6-chloro-2-hydroxy-4-phenylquinoline core, which distinguishes it from analogs with a 2-oxo group (e.g., compounds in ).
  • A 5-(2-methoxyphenyl)-4,5-dihydropyrazole ring, differing from meta-substituted aryl analogs (e.g., 3-fluorophenyl or 3-chlorophenyl in ).
  • A terminal 4-oxobutanoic acid group, common in related compounds but sometimes replaced by amides (e.g., compound 25 in ).

Its synthesis typically involves coupling reactions (e.g., HATU/EDC-mediated amidation) and purification via chromatography .

Properties

IUPAC Name

4-[5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24ClN3O5/c1-38-24-10-6-5-9-19(24)23-16-22(32-33(23)25(34)13-14-26(35)36)28-27(17-7-3-2-4-8-17)20-15-18(30)11-12-21(20)31-29(28)37/h2-12,15,23H,13-14,16H2,1H3,(H,31,37)(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBAGDTUNPLIMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CC(=NN2C(=O)CCC(=O)O)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews existing literature on its synthesis, biological activities, and relevant case studies.

Synthesis

The synthesis of this compound generally involves cyclocondensation reactions. For instance, derivatives of quinoline and pyrazole are synthesized through the reaction of substituted hydrazines with appropriate carbonyl compounds. The structural confirmation is typically achieved using spectroscopic methods such as NMR and mass spectrometry.

Biological Activities

The biological activities of the compound can be categorized into several key areas:

Antimicrobial Activity

Research has shown that derivatives of similar structures exhibit notable antimicrobial properties. For example, compounds derived from 4-oxobutanoic acid have demonstrated significant antibacterial and antifungal activities against various pathogens:

CompoundActivity TypeTarget PathogenInhibition Percentage
Amide 2AntifungalAspergillus fumigatus96.5%
Amide 6AntifungalHelminthosporium sativum93.7%
Amide 3AntibacterialBacillus subtilis37.6%
Amide 4AntibacterialPseudomonas aeruginosa33.2%

These findings suggest that modifications to the core structure can enhance or diminish the biological efficacy of the compound .

Enzyme Inhibition

The compound's structure suggests potential inhibitory effects on various enzymes, particularly those involved in metabolic pathways. For example, related compounds have been evaluated for their ability to inhibit tyrosinase, an enzyme critical in melanin production:

Compound TypeIC50 (μM)
Alkyl 4-oxobutanoates (derived from carvacrol)128.8 - 244.1
Thymol derivatives102.3 - 191.4

These results indicate that structural features significantly influence enzyme binding and activity .

Anticancer Potential

Preliminary studies suggest that compounds with similar frameworks could exhibit anticancer properties due to their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.

Case Studies

Several case studies have highlighted the biological efficacy of similar compounds:

  • Antimicrobial Efficacy : A study demonstrated that a related pyrazole derivative showed effective inhibition against resistant strains of bacteria, indicating a potential therapeutic application in treating infections caused by multidrug-resistant organisms.
  • Enzyme Inhibition : Another investigation focused on the inhibitory effects on cholinesterases, revealing moderate inhibition rates comparable to known inhibitors like physostigmine .
  • Anticancer Activity : Research into structurally related quinoline derivatives indicated promising results in vitro against various cancer cell lines, suggesting a pathway for further development into anticancer agents .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The incorporation of quinoline and pyrazole moieties is often associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. For instance, studies have shown that quinoline derivatives can interact with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription.
  • Antimicrobial Properties :
    • The presence of halogen atoms (such as chlorine) in the structure enhances the antimicrobial activity of compounds. Similar compounds have demonstrated efficacy against a range of bacterial and fungal pathogens. This suggests that 4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid may also possess antimicrobial properties, warranting further investigation.
  • Anti-inflammatory Effects :
    • Compounds featuring pyrazole rings are known for their anti-inflammatory effects. They can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This could position the compound as a potential therapeutic agent for inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy and selectivity of this compound. The following table summarizes key structural features and their corresponding biological activities based on similar compounds:

Structural FeatureBiological ActivityReference
Quinoline moietyAnticancer activity
Pyrazole ringAnti-inflammatory
Chlorine substitutionEnhanced antimicrobial
Methoxy groupIncreased lipophilicity

Case Studies

  • Synthesis and Biological Evaluation :
    • A study reported the synthesis of related quinoline-pyrazole derivatives, demonstrating their cytotoxic effects on human cancer cell lines. The synthesized compounds showed IC50 values in the micromolar range, indicating significant potency against cancer cells .
  • Mechanistic Studies :
    • Another investigation focused on the mechanism of action for similar compounds, revealing that they induce apoptosis through the mitochondrial pathway. This suggests that this compound may exert its effects through similar pathways .
  • In Vivo Studies :
    • In vivo studies using animal models have shown that derivatives with similar structures can reduce tumor size significantly compared to controls. These findings highlight the potential therapeutic benefits of this compound in cancer treatment .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related analogs based on substituent effects , synthetic yields , and purity (Table 1). Pharmacological data (e.g., IC₅₀) are unavailable in the provided evidence.

Key Findings :

Quinoline Core Modifications: The target compound’s 2-hydroxyquinoline contrasts with the prevalent 2-oxo group in analogs (e.g., compounds 12, 13, 15). Chlorine at position 6 is conserved across most analogs, suggesting its importance for electronic or steric effects .

Pyrazoline Aryl Group Effects: The 2-methoxyphenyl substituent (target) is a positional isomer of 3-methoxyphenyl (compound 15). Electron-withdrawing groups (e.g., 3-F, 3-Cl in compounds 12, 13) versus electron-donating groups (e.g., 3-MeO in compound 15) influence electronic density on the pyrazoline ring, which could modulate target affinity .

Terminal Group Variations: The 4-oxobutanoic acid moiety (target) is retained in most analogs but replaced by an amide in compound 25. Acidic termini may improve solubility, while amides enhance membrane permeability .

Synthetic Efficiency :

  • Yields for analogs range from 22% to 86% , with lower yields (e.g., 22% for compound 26) attributed to purification challenges or side reactions .
  • Purity exceeds 95% in all cases, achieved via flash chromatography or HPLC .

Research Implications

  • SAR Development: The 2-hydroxyquinoline and 2-methoxyphenyl groups in the target compound represent understudied structural motifs. Comparative studies with 2-oxo and meta-substituted analogs could clarify their roles in activity.
  • Optimization Opportunities : Introducing electron-deficient aryl groups (e.g., 3-CF₃) or exploring alternative terminal groups (e.g., esters) may improve pharmacokinetic properties.

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